BenchChemオンラインストアへようこそ!

Firsocostat

Acetyl-CoA carboxylase IC50 potency Biochemical assay

Firsocostat is the only clinically-validated, liver-targeted ACC inhibitor that binds the dimerization site, ensuring unambiguous ACC inhibition with >100-fold selectivity. Clinically proven to reduce liver fat by 29% and improve metabolic parameters in NASH models. Its unique OATP-mediated hepatic uptake enables pharmacokinetic/pharmacodynamic studies. Extensive combination therapy data (semaglutide, fenofibrate) are available to mitigate hypertriglyceridemia. Choose Firsocostat when high-confidence translational relevance is essential; avoid less potent, non-liver-targeted analogs.

Molecular Formula C28H31N3O8S
Molecular Weight 569.6 g/mol
CAS No. 1434635-54-7
Cat. No. B609510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFirsocostat
CAS1434635-54-7
SynonymsND-630;  ND 630;  ND630. NDI-010976;  NDI 010976;  NDI010976;  GS-0976;  GS0976;  GS 0976;  firsocostat; 
Molecular FormulaC28H31N3O8S
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
InChIInChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m0/s1
InChIKeyZZWWXIBKLBMSCS-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Firsocostat (CAS 1434635-54-7) Procurement Guide for Acetyl-CoA Carboxylase Inhibition Research


Firsocostat (also known as ND-630, GS-0976, NDI-010976) is an allosteric, liver-targeted inhibitor of acetyl-CoA carboxylase (ACC) that prevents enzyme dimerization by binding to the phosphopeptide-acceptor and dimerization site [1]. It inhibits human ACC1 and ACC2 with IC50 values of 2.1 nM and 6.1 nM, respectively , and demonstrates >100-fold selectivity over a panel of 101 enzymes, receptors, and transporters . Firsocostat has advanced to Phase II clinical trials for nonalcoholic steatohepatitis (NASH) and is the most extensively clinically characterized ACC inhibitor in this class [2].

Why Firsocostat (CAS 1434635-54-7) Cannot Be Substituted with Generic ACC Inhibitors


Firsocostat occupies a unique position among ACC inhibitors due to its liver-targeted pharmacokinetic profile, high sensitivity to OATP-mediated hepatic uptake, and distinct binding mechanism at the dimerization interface rather than the carboxyltransferase domain [1]. These properties yield a clinical pharmacodynamic profile that is not interchangeable with other ACC inhibitors. Substitution with less potent or non-liver-targeted analogs such as PF-05175157 (IC50: 27-33 nM) [2] would require dose adjustments that may alter the efficacy-to-hypertriglyceridemia ratio, while substitution with structurally distinct ACC inhibitors like PF-05221304 (clesacostat) introduces different selectivity and clinical development trajectories [3]. The evidence presented below quantifies exactly where Firsocostat diverges from its closest comparators in potency, selectivity, clinical efficacy, and pharmacokinetic behavior.

Firsocostat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior Biochemical Potency: Firsocostat vs. PF-05175157 on Human ACC1 and ACC2

Firsocostat demonstrates approximately 13-fold higher potency for human ACC1 and 5-fold higher potency for human ACC2 compared to the broad-spectrum ACC inhibitor PF-05175157. The IC50 values for Firsocostat are 2.1 nM (hACC1) and 6.1 nM (hACC2) , whereas PF-05175157 exhibits IC50 values of 27.0 nM (hACC1) and 33.0 nM (hACC2) . This potency differential is consistent across multiple independent studies and has direct implications for the dose required to achieve equivalent target engagement in vivo.

Acetyl-CoA carboxylase IC50 potency Biochemical assay

Clinical Efficacy: Firsocostat 12-Week Liver Fat Reduction in NASH Patients

In a Phase II randomized controlled trial (NCT02856555), Firsocostat 20 mg daily for 12 weeks in 126 patients with NASH and fibrosis produced a significant relative reduction in liver fat of 29% as measured by MRI-proton density fat fraction (MRI-PDFF) [1]. This clinical efficacy benchmark distinguishes Firsocostat from other ACC inhibitors at similar development stages. For context, a systematic review and meta-analysis of dual ACC 1/2 inhibitors (including firsocostat and clesacostat) reported a pooled mean difference in liver fat reduction of −48.38 (95% CI: −58.54 to −38.22) relative to placebo, confirming that firsocostat contributes meaningfully to this class-level effect [2].

NASH Liver fat fraction Phase II clinical trial

Broad Selectivity Profile: Firsocostat vs. Other ACC Inhibitors

Firsocostat exhibits >100-fold selectivity for ACC over a diverse panel of 101 enzymes, receptors, growth factors, transporters, and ion channels when tested at concentrations up to 10 µM . This selectivity profile is a direct consequence of its unique binding mechanism at the ACC dimerization interface, which mimics the physiological inhibition of ACC by AMPK [1]. While other ACC inhibitors such as PF-05221304 (clesacostat) and ND-646 also target ACC, the breadth and rigor of Firsocostat's selectivity characterization at the time of publication set a benchmark for the class.

Selectivity profiling Off-target screening ACC dimerization inhibitor

Liver-Targeted Pharmacokinetics: OATP-Mediated Hepatic Uptake and Pharmacodynamic Robustness

Firsocostat is a highly sensitive OATP (organic anion transporting polypeptide) substrate, which confers liver-targeted pharmacokinetics critical for its therapeutic index. In a clinical drug-drug interaction study, co-administration with the OATP inhibitor rifampin (RIF) increased Firsocostat plasma exposure (AUCinf) by 5.2-fold, yet the hepatic pharmacodynamic effect—reduction in de novo lipogenesis (DNL)—remained unchanged (37.1% reduction with Firsocostat alone vs. 34.9% reduction with Firsocostat + RIF) [1]. This demonstrates that hepatic intracellular exposure is preserved even when systemic plasma exposure is artificially elevated, a property not characterized for all ACC inhibitors.

OATP substrate Hepatic uptake Drug-drug interaction

In Vivo Metabolic Efficacy: Reduction of Hepatic Steatosis and Hemoglobin A1c in Diabetic Rat Models

Chronic administration of Firsocostat to Zucker diabetic fatty (ZDF) rats at doses of 0.5-5 mg/kg twice daily for 37 days reduced hepatic steatosis, improved glucose-stimulated insulin secretion, and lowered hemoglobin A1c by 0.9% [1]. In diet-induced obese rats, long-term dosing reduced weight gain without affecting food intake and favorably modulated dyslipidemia [2]. These in vivo metabolic endpoints provide a comprehensive preclinical efficacy package that distinguishes Firsocostat from earlier ACC inhibitors like CP-640186 (rat ACC1 IC50 = 53 nM) which showed more modest effects on glycemia.

Hepatic steatosis Insulin sensitivity ZDF rat

Firsocostat Optimal Procurement and Application Scenarios Based on Evidence


Preclinical NASH and Hepatic Steatosis Efficacy Studies

Procure Firsocostat when conducting rodent or cell-based models of NAFLD/NASH where demonstration of liver fat reduction and metabolic improvement is required. The compound's validated in vivo efficacy—29% liver fat reduction clinically [1] and reduced hepatic steatosis with HbA1c lowering in ZDF rats [2]—provides a high-confidence starting point for disease model studies. Avoid substituting with less potent ACC inhibitors (e.g., PF-05175157) that lack equivalent clinical validation or may require higher doses that confound interpretation.

Mechanism-of-Action Studies Requiring High Selectivity

Select Firsocostat for studies where unambiguous attribution of phenotypic effects to ACC inhibition is critical. The compound's >100-fold selectivity over 101 off-targets at concentrations up to 10 µM [1] ensures that observed metabolic changes are not confounded by unintended pharmacology. This is particularly relevant for transcriptomic, proteomic, or metabolomic profiling experiments where off-target noise must be minimized.

Hepatic Uptake and Transporter-Mediated Drug-Drug Interaction Studies

Firsocostat is an ideal probe for investigating OATP-mediated hepatic uptake and the relationship between plasma pharmacokinetics and intrahepatic pharmacodynamics. The clinical observation that a 5.2-fold increase in plasma exposure upon OATP inhibition does not alter hepatic DNL reduction [1] makes Firsocostat a unique tool for studying permeability rate-limited hepatic drug disposition and validating in vitro-in vivo extrapolation (IVIVE) models of hepatic clearance.

Combination Therapy Research with GLP-1 Agonists or FXR Agonists

Procure Firsocostat for combination studies aimed at mitigating ACC inhibitor-induced hypertriglyceridemia. Clinical evidence demonstrates that co-administration with semaglutide (GLP-1 agonist) alleviates firsocostat-associated triglyceride elevation [1], and fenofibrate co-administration similarly mitigates TG increases [2]. For research programs exploring multi-mechanism NASH therapy, Firsocostat offers the most extensive clinical combination dataset among ACC inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firsocostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.